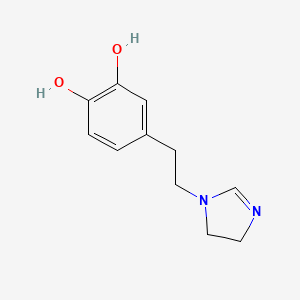![molecular formula C11H12BrN3O3 B12823199 (6-Bromo-5h-imidazo[2,1-b][1,3]oxazin-3-yl)(morpholino)methanone](/img/structure/B12823199.png)
(6-Bromo-5h-imidazo[2,1-b][1,3]oxazin-3-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-5h-imidazo[2,1-b][1,3]oxazin-3-yl)(morpholino)methanone is a complex organic compound with the molecular formula C11H12BrN3O3 This compound is notable for its unique structure, which includes a brominated imidazo-oxazine core and a morpholino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-5h-imidazo[2,1-b][1,3]oxazin-3-yl)(morpholino)methanone typically involves a multi-step process. One common method includes the following steps :
Starting Materials: The synthesis begins with the preparation of intermediate compounds, such as 2-aminobenzo[d]oxazol-5-yl and imidazo[1,2-a]pyridin-3-yl.
Reaction Setup: A 5 L three-neck round bottom flask is equipped with a mechanical stirrer, thermocouple probe, nitrogen/vacuum inlet, and reflux condenser.
Solvent Addition: 1,4-Dioxane (3.75 L) and water (1.25 L) are added to the flask at room temperature.
Reagent Addition: Compounds 9 (250 g) and 3 (210 g) are added to the flask, followed by sodium carbonate (300 g) and tetrakis(triphenylphosphine)palladium (47 g).
Reaction Conditions: The reaction mixture is sparged with nitrogen, deoxygenated, and heated to reflux (88°C to 102°C) for 5 to 8 hours.
Workup: The reaction mixture is cooled, and water and ethyl acetate are added. The mixture is filtered, and the solid product is washed and dried under vacuum.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Bromo-5h-imidazo[2,1-b][1,3]oxazin-3-yl)(morpholino)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura reactions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
(6-Bromo-5h-imidazo[2,1-b][1,3]oxazin-3-yl)(morpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (6-Bromo-5h-imidazo[2,1-b][1,3]oxazin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through the modulation of enzyme activity or receptor binding, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Chloro-5h-imidazo[2,1-b][1,3]oxazin-3-yl)(morpholino)methanone
- (6-Fluoro-5h-imidazo[2,1-b][1,3]oxazin-3-yl)(morpholino)methanone
- (6-Iodo-5h-imidazo[2,1-b][1,3]oxazin-3-yl)(morpholino)methanone
Uniqueness
The uniqueness of (6-Bromo-5h-imidazo[2,1-b][1,3]oxazin-3-yl)(morpholino)methanone lies in its brominated structure, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated analogs. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C11H12BrN3O3 |
|---|---|
Poids moléculaire |
314.14 g/mol |
Nom IUPAC |
(6-bromo-5H-imidazo[2,1-b][1,3]oxazin-3-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H12BrN3O3/c12-8-6-15-9(5-13-11(15)18-7-8)10(16)14-1-3-17-4-2-14/h5,7H,1-4,6H2 |
Clé InChI |
FZOJXAOGBRQPEM-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C2=CN=C3N2CC(=CO3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(5-(tert-butoxycarbonyl)-5H-pyrido[4,3-b]indol-7-yl)-N,N,N-trimethylpyridin-2-aminium 4-methylbenzenesulfonate](/img/structure/B12823121.png)

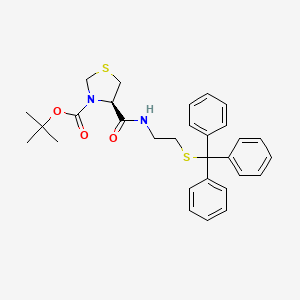
![7-Bromo-2-fluorobenzo[b]thiophene](/img/structure/B12823136.png)

![Ethyl 2-amino-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12823146.png)
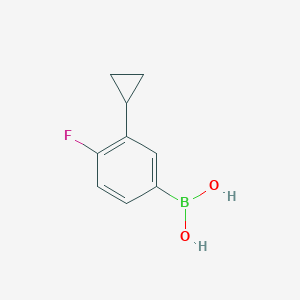

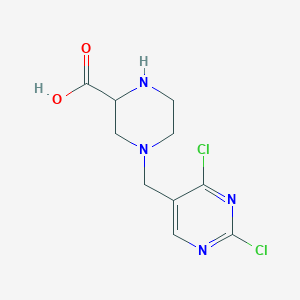

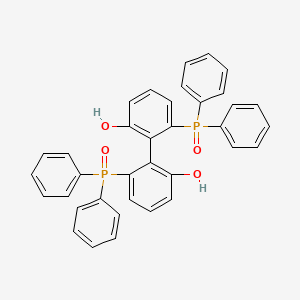
![1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole](/img/structure/B12823191.png)
